molecular formula C19H20N4O7S2 B2852462 N-{4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}-4-methoxybenzene-1-sulfonamide CAS No. 876941-28-5

N-{4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}-4-methoxybenzene-1-sulfonamide

Cat. No. B2852462
M. Wt: 480.51
InChI Key: YADWIFKLTMHZGU-UHFFFAOYSA-N
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Description

“N-{4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}-4-methoxybenzene-1-sulfonamide” is a new sulfadimethoxine derivative . It has been studied for its anti-inflammatory potential .


Synthesis Analysis

The compound was characterized by applying 1H-, 13C-NMR, EI–MS and HRFAB–MS spectroscopic techniques . The synthesis process involved the complete consumption of substrate, after which the reaction mixture was cooled down and the precipitate was filtered and washed with hexane, ethyl acetate and acetone, to remove impurities .


Molecular Structure Analysis

The molecular structure of the compound was analyzed using 1H-, 13C-NMR, EI–MS and HRFAB–MS spectroscopic techniques .


Chemical Reactions Analysis

The compound has been found to inhibit zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . It also inhibits nitric oxide from lipopolysaccharide-induced J774.2 macrophages .

Safety And Hazards

The compound did not show toxicity towards normal fibroblast cells . Observational findings, gross anatomical analysis of visceral organs and serological tests revealed the non-toxicity of the compound at the highest tested intraperitoneal (IP) dose of 100 mg/kg in acute toxicological studies in Balb/c mice .

properties

IUPAC Name

N-(4,6-dimethoxypyrimidin-2-yl)-4-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O7S2/c1-28-14-6-10-16(11-7-14)31(24,25)22-13-4-8-15(9-5-13)32(26,27)23-19-20-17(29-2)12-18(21-19)30-3/h4-12,22H,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADWIFKLTMHZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dimethoxypyrimidin-2-yl)-4-(4-methoxybenzenesulfonamido)benzene-1-sulfonamide

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